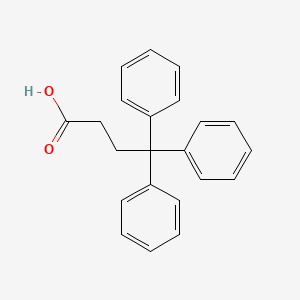

4,4,4-Triphenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16778-09-9 |

|---|---|

Molecular Formula |

C22H20O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4,4,4-triphenylbutanoic acid |

InChI |

InChI=1S/C22H20O2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) |

InChI Key |

UGHIPOMCWKJUAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Contextualization of Triphenylalkyl Carboxylic Acids in Organic Synthesis

Triphenylalkyl carboxylic acids represent a class of organic compounds characterized by a carboxylic acid moiety and a triphenylmethyl (trityl) group attached to an alkyl chain. The bulky and sterically demanding nature of the trityl group imparts unique chemical and physical properties to these molecules, making them valuable tools and building blocks in modern organic synthesis. Their utility spans a range of applications, from acting as protecting groups to influencing the stereochemical outcome of reactions.

The trityl group is renowned for its use as a protecting group for alcohols, thiols, and amines due to its ease of introduction and selective removal under mildly acidic conditions. In the context of triphenylalkyl carboxylic acids, this steric bulk can direct the regioselectivity of reactions at other positions on the alkyl chain. Furthermore, the hydrophobic nature of the three phenyl rings can influence the solubility and reactivity of the entire molecule.

In the broader landscape of organic synthesis, carboxylic acids are fundamental functional groups, serving as precursors to a wide array of other functionalities such as esters, amides, and alcohols. numberanalytics.com The presence of the triphenylmethyl group within the same molecule introduces a level of complexity and control that is highly sought after in the design of intricate molecular architectures. For instance, the synthesis of complex molecules often requires precise control over reaction pathways, and the steric and electronic properties of the triphenylalkyl moiety can be strategically exploited to achieve desired transformations.

Significance and Research Trajectories for 4,4,4 Triphenylbutanoic Acid

4,4,4-Triphenylbutanoic acid, with its distinct structure featuring a butanoic acid backbone and three phenyl groups at the terminal carbon, has garnered attention in several areas of chemical research. smolecule.com Its molecular structure provides a unique scaffold that has been explored for its potential in medicinal chemistry and materials science.

One notable area of research involves the use of this compound and its derivatives as inhibitors of specific enzymes. For example, a series of homologous triphenylalkyl carboxylic acids, including this compound, were synthesized and evaluated as inhibitors of bilirubin (B190676) glucuronidation. helsinki.fi This line of inquiry highlights the potential for these compounds to modulate biological pathways. Furthermore, derivatives of 4,4,4-triphenylbutanamine have been investigated as inhibitors of the kinesin spindle protein (Eg5), a target for cancer chemotherapy. nih.govresearchgate.net These studies underscore the significance of the triphenylbutyl scaffold in the development of new therapeutic agents.

The synthesis of this compound itself presents interesting chemical challenges and opportunities. Documented methods include the oxidation of 4,4,4-triphenylbutanol and the alkylation of triphenylmethane (B1682552) derivatives. smolecule.com These synthetic routes provide access to the core structure, which can then be further modified to create a library of compounds for various applications. The chemical reactivity of this compound is typical of carboxylic acids, undergoing reactions such as esterification and decarboxylation. smolecule.com

Current research trajectories for this compound and its analogs are focused on several key areas:

Medicinal Chemistry: The design and synthesis of novel derivatives with enhanced biological activity and selectivity. This includes exploring isosteric replacements for the carboxylic acid group to improve pharmacokinetic properties. nih.govacs.org

Asymmetric Synthesis: The development of stereoselective methods to prepare enantiomerically pure forms of this compound derivatives, which is crucial for understanding their interactions with chiral biological targets.

Materials Science: The investigation of the unique structural properties of the triphenylmethyl group for the development of new polymers and materials with tailored characteristics. smolecule.com

Scope and Academic Focus of the Research Inquiry

Early Synthetic Endeavors and Structural Elucidations

The initial synthesis and characterization of this compound and related compounds were documented in the mid-20th century. A notable early report on α,β,γ-triphenylbutyric acids appeared in the Journal of the American Chemical Society in 1944. acs.org However, specific methods for preparing the 4,4,4-isomer gained more detailed attention in subsequent decades.

One of the foundational methods for synthesizing this compound involves the oxidation of the corresponding primary alcohol, 4,4,4-triphenyl-1-butanol. smolecule.comacs.org This transformation highlights a classic approach in organic synthesis where a functional group is converted to a carboxylic acid. Another established route involves the hydrolysis of its corresponding nitrile. This multi-step synthesis starts with the allylation of trityl alcohol, followed by a sequence of oxidations to form an aldehyde. The aldehyde is then converted to an α-aminonitrile via a Strecker synthesis, which is subsequently hydrolyzed to afford the target carboxylic acid. researchgate.net

The structural elucidation of this compound in these early studies relied on the analytical techniques of the era. These included elemental analysis to determine the molecular formula (C₂₂H₂₀O₂) and spectroscopic methods. smolecule.com Infrared (IR) spectroscopy would have been crucial for identifying the characteristic carbonyl (C=O) stretch of the carboxylic acid and the O-H stretch, while early Nuclear Magnetic Resonance (NMR) spectroscopy would have helped to confirm the presence and integration of the phenyl and aliphatic protons. scribd.comscispace.com The structural assignment was further supported by the logical progression of the synthetic routes from well-characterized starting materials.

Table 1: Early Synthetic Approaches for this compound This table is interactive. You can sort and filter the data.

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

|---|---|---|---|---|

| 4,4,4-Triphenyl-1-butanol | Lead tetraacetate or Chromium trioxide | - | This compound | smolecule.comacs.org |

Seminal Studies on Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its two primary functional components: the carboxylic acid group and the sterically bulky triphenylmethyl moiety. Seminal studies have explored transformations involving both parts of the molecule.

The carboxylic acid functional group undergoes typical reactions such as esterification with alcohols and decarboxylation under certain conditions to yield 4,4,4-triphenylbutane. smolecule.com A significant area of investigation has been its oxidative decarboxylation using lead tetraacetate. This reaction can lead to the formation of various products through radical intermediates. The specific outcome is often dependent on the reaction conditions, but it demonstrates a pathway for intramolecular functionalization, where a radical generated at the carboxyl group can interact with other parts of the molecule, including the phenyl rings. acs.org

Another important transformation is intramolecular cyclization. For instance, the cyclization of 2,3,4-triphenylbutyric acid in the presence of anhydrous hydrofluoric acid (HF) has been studied to understand the stereochemical factors controlling the formation of five- versus six-membered rings through electrophilic aromatic substitution. researchgate.nettestbook.com While this involves a constitutional isomer, the principles of intramolecular electrophilic attack on one of the phenyl rings are relevant to the potential reactivity of this compound under strongly acidic conditions.

Table 2: Key Reactions and Transformations of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents/Conditions | Product(s) | Description | Reference(s) |

|---|---|---|---|---|

| Esterification | Alcohol, Acid catalyst | Corresponding ester | Standard conversion of a carboxylic acid to an ester. | smolecule.com |

| Decarboxylation | Heat or specific catalysts | 4,4,4-Triphenylbutane | Loss of carbon dioxide from the carboxyl group. | smolecule.com |

| Oxidative Decarboxylation | Lead tetraacetate | Various, including lactones and rearranged products | Formation of a radical intermediate leading to intramolecular reactions. | acs.org |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | 4,4,4-Triphenyl-1-butanol | Conversion of the carboxylic acid to the corresponding primary alcohol. | - |

Evolution of Research Interests and Methodologies

Research interest in this compound and its derivatives has evolved significantly from its initial focus on synthesis and fundamental reactivity. In recent years, the triphenylmethyl (trityl) scaffold has been identified as a valuable pharmacophore, leading to a shift in research towards medicinal chemistry and drug design.

A prime example of this evolution is the development of inhibitors for the kinesin spindle protein (KSP), also known as Eg5. nih.govacs.org This protein is essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer chemotherapy. acs.org Researchers identified that molecules containing a trityl group, such as S-trityl-L-cysteine (STLC), were potent inhibitors of Eg5. nih.gov This discovery spurred the synthesis and evaluation of a new series of inhibitors based on a 4,4,4-triphenylbutanamine scaffold, which is directly derived from this compound. researchgate.netnih.gov

The research methodology shifted to structure-activity relationship (SAR) studies, where analogues of the lead compound were synthesized to optimize potency and improve pharmacokinetic properties. nih.govacs.org In this context, this compound served as a key building block. nih.gov For example, isosteric replacements of atoms in the parent structure were investigated to enhance metabolic stability and biological activity. acs.org This modern research employs advanced techniques such as X-ray crystallography to study the binding configuration of these inhibitors at the allosteric site of the Eg5 protein, providing a rational basis for further drug development. nih.govacs.org This transition from classical organic chemistry to targeted drug design underscores the enduring relevance of foundational molecules like this compound in contemporary scientific inquiry.

Chemical Synthesis from Precursor Molecules

The construction of the this compound framework can be achieved by forming the butyric acid chain on a pre-existing triphenylmethane (B1682552) moiety or by introducing the triphenylmethyl group onto a four-carbon chain.

Oxidation Pathways from 4,4,4-Triphenylbutanol

A direct and reliable method for the synthesis of this compound involves the oxidation of its corresponding primary alcohol, 4,4,4-triphenylbutanol. smolecule.com This transformation is a standard procedure in organic synthesis, where a primary alcohol is converted to a carboxylic acid. Various oxidizing agents can be employed for this purpose. For instance, chromium trioxide and lead tetraacetate are effective reagents for this oxidation. smolecule.com The reaction with lead tetraacetate, in particular, has been documented as a viable method for converting 4,4,4-triphenyl-1-butanol into this compound. smolecule.com

Table 1: Oxidation Reagents for the Synthesis of this compound

| Precursor | Oxidizing Agent | Product | Reference |

| 4,4,4-Triphenylbutanol | Chromium trioxide | This compound | smolecule.com |

| 4,4,4-Triphenylbutanol | Lead tetraacetate | This compound | smolecule.com |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation offers another synthetic route to this compound and its precursors. smolecule.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.combyjus.commasterorganicchemistry.com In the context of synthesizing this compound, a common approach is the acylation of a triphenylmethane derivative with a butyric acid derivative, such as butyric anhydride, using a Lewis acid like aluminum chloride (AlCl₃). smolecule.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. byjus.com

Recent advancements have focused on more sustainable methods, such as solvent-free mechanochemical protocols. For example, the use of aluminum chloride as a catalyst under ball-milling conditions has been optimized for Friedel-Crafts acylations, providing high yields of aryl ketones which can be precursors to the desired acid. smolecule.com This method is advantageous as it minimizes solvent waste and energy consumption. smolecule.com

Direct Alkylation Strategies Involving Triphenylmethane Derivatives

Direct alkylation of triphenylmethane derivatives presents a further synthetic pathway. smolecule.com This method involves the reaction of a triphenylmethane carbanion with a suitable four-carbon electrophile containing a carboxylic acid or a protected carboxyl group. The triphenylmethane is first deprotonated with a strong base to form the trityl anion, which then acts as a nucleophile. This approach allows for the direct formation of the carbon-carbon bond between the triphenylmethyl group and the butyric acid chain. smolecule.com

Catalyst Development and Mechanistic Insights in Synthetic Routes

Catalysis plays a pivotal role in the efficiency and selectivity of the synthetic routes to this compound. In Friedel-Crafts acylations, Lewis acids like aluminum chloride or iron(III) chloride are essential for activating the acylating agent. sigmaaldrich.combyjus.com The mechanism involves the coordination of the Lewis acid to the acyl halide, which facilitates the formation of the electrophilic acylium ion. byjus.commasterorganicchemistry.com

In recent years, there has been a push towards developing more environmentally friendly and reusable catalysts. Solid acid catalysts and mechanochemical approaches, as mentioned earlier, are part of this trend. smolecule.com For hydrogenation reactions that may be involved in the synthesis of precursors or analogues, transition metal catalysts, such as those based on palladium, are commonly employed. smolecule.com Mechanistic insights into these catalytic cycles are crucial for optimizing reaction conditions and improving yields and selectivities. For instance, understanding the role of co-catalysts and the nature of the active catalytic species can lead to the development of more robust synthetic protocols.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale presents several challenges. These include:

Reagent Cost and Availability: The cost and large-scale availability of starting materials and reagents, such as triphenylmethane derivatives and specific oxidizing agents, need to be considered.

Reaction Conditions: Reactions that are feasible on a small scale may become problematic at a larger scale. For example, highly exothermic reactions require efficient heat management to prevent runaway reactions. The use of hazardous reagents like strong acids or pyrophoric bases also requires specialized equipment and handling procedures.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. Methods like column chromatography, which are common in the lab, are often not practical for large quantities. Alternative purification techniques such as crystallization or distillation need to be developed and optimized.

Waste Management: The environmental impact of the synthesis, particularly the generation of waste streams, is a critical consideration for industrial-scale production. The development of greener synthetic routes with higher atom economy and less hazardous byproducts is therefore highly desirable.

Solvent-free methods, such as the ball-milling approach for Friedel-Crafts acylation, offer significant advantages in terms of scalability by reducing solvent waste and simplifying product isolation. smolecule.com

Stereoselective Synthesis of Chiral Analogues of this compound (if applicable)

While this compound itself is achiral, the synthesis of its chiral analogues, where stereocenters are introduced into the butanoic acid chain, is an area of interest, particularly for applications in medicinal chemistry. helsinki.fi The development of stereoselective synthetic methods allows for the preparation of single enantiomers, which is often crucial for biological activity. helsinki.fi

Approaches to stereoselective synthesis can include:

Use of Chiral Catalysts: Asymmetric hydrogenation using chiral transition metal catalysts can introduce stereocenters with high enantioselectivity. smolecule.com For example, chiral iridium catalysts have shown high efficiency in the asymmetric hydrogenation of certain substrates, and the mechanistic principles could be applied to the synthesis of chiral triphenylbutanoic acid derivatives. smolecule.com

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

These stereoselective strategies are essential for exploring the structure-activity relationships of chiral analogues of this compound in various biological systems.

Chemical Reactivity and Elaborate Transformation Pathways of 4,4,4 Triphenylbutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 4,4,4-triphenylbutanoic acid is a key site for various chemical transformations, including esterification, amidation, and decarboxylation. The steric hindrance imposed by the bulky triphenylmethyl group significantly influences the reactivity of this functional group.

Esterification Reactions and Kinetic Studies

Esterification of carboxylic acids is a fundamental reaction, typically catalyzed by an acid, that involves the reaction of a carboxylic acid with an alcohol to form an ester and water. nih.gov The reaction is an equilibrium process, and to achieve high yields, it often requires a large excess of one reactant or the removal of water as it forms. nih.gov

The table below summarizes general conditions that can be applied to the esterification of sterically hindered carboxylic acids.

| Catalyst/Reagent | Alcohol Type | Solvent | Temperature | Typical Yields | Reference |

| Titanium (IV) alkoxide | Primary | Dichloromethane | Room Temperature | Moderate to High | mdpi.com |

| Zirconium Complex | Primary & Secondary | Benzotrifluoride | 80-100 °C | Good to Excellent | acs.org |

| Iron Oxide Nanoparticles | Various | Solvent-free | Reflux | High | nih.gov |

Amidation and Peptide Coupling Analogues

Amidation, the formation of an amide from a carboxylic acid and an amine, is another crucial transformation. Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, activating agents are commonly employed. For sterically hindered carboxylic acids such as this compound, direct amidation is particularly challenging. catalyticamidation.info

Several methods have been developed to facilitate the amidation of hindered acids. One approach involves the in-situ formation of a mixed anhydride (B1165640), for example, using methanesulfonyl chloride and an amine in the presence of a base like triethylamine. nih.govorganic-chemistry.org This method has proven effective for converting hindered carboxylic acids into Weinreb amides, which are valuable intermediates in organic synthesis. organic-chemistry.org

Catalytic methods have also emerged as powerful tools for amide formation. Boric acid, for instance, has been shown to catalyze the direct amidation of carboxylic acids, including sterically demanding ones, and is noted for its environmental friendliness and preservation of stereochemical integrity. orgsyn.org

The following table outlines some methods applicable to the amidation of sterically hindered carboxylic acids.

| Reagent/Catalyst | Amine Type | Conditions | Typical Yields | Reference |

| Methanesulfonyl chloride, triethylamine | N-methoxy-N-methylamine | THF, 0°C | 59-88% | organic-chemistry.org |

| Boric acid | Primary and secondary amines | Heat, water removal | 45-55% for hindered substrates | orgsyn.org |

| Pentafluorophenylammonium triflate (PFPAT) with Ph3SiSH | Primary and secondary amines | Two-step, one-pot | Decreased yields with steric bulk | nih.gov |

Decarboxylation Mechanisms and Radical Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For most simple carboxylic acids, this process requires harsh conditions. However, certain structural features can facilitate decarboxylation. One of the most well-known methods for the decarboxylative halogenation of carboxylic acids is the Hunsdiecker reaction. wikipedia.orgbyjus.com This reaction involves the treatment of a silver salt of the carboxylic acid with a halogen, typically bromine, in an inert solvent like carbon tetrachloride. byjus.comadichemistry.com

The Hunsdiecker reaction proceeds through a free-radical mechanism. iitk.ac.inalfa-chemistry.com The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. adichemistry.com Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then loses a molecule of carbon dioxide to form an alkyl radical. adichemistry.comalfa-chemistry.com This alkyl radical then reacts with another molecule of acyl hypobromite or bromine to yield the final alkyl halide product. adichemistry.com

In the case of this compound, the Hunsdiecker reaction would be expected to produce 3-bromo-1,1,1-triphenylpropane. The stability of the intermediate radical plays a crucial role in the efficiency of the reaction. While the triphenylmethyl group is known to stabilize adjacent radical centers, the radical in this reaction would be located on the β-carbon relative to the phenyl groups, and thus would not experience the same degree of resonance stabilization as a trityl radical itself.

Variations of the Hunsdiecker reaction, such as the Cristol-Firth modification using mercuric oxide and bromine on the free carboxylic acid, or the Kochi reaction using lead(IV) acetate (B1210297) and a lithium halide, provide alternative pathways for this transformation. wikipedia.org

Transformations of the Triphenylmethyl Substructure

The triphenylmethyl (trityl) group is a prominent feature of this compound, offering unique reactivity at the quaternary carbon and on the aromatic rings.

Reactions at the Quaternary Carbon Center

The quaternary carbon atom in this compound, bonded to three phenyl groups and one carbon of the butanoic acid chain, is sterically congested. Direct reactions at this center are rare. However, the triphenylmethyl group is well-known for its ability to stabilize a positive charge or a radical at the benzylic carbon. wikipedia.org The triphenylmethyl cation (trityl cation) is a stable carbocation due to the extensive delocalization of the positive charge across the three phenyl rings. wikipedia.orglibretexts.org Similarly, the triphenylmethyl radical is a persistent carbon-centered radical. nih.gov

While the quaternary carbon in this compound is not directly benzylic in the traditional sense of forming a trityl cation upon simple heterolysis, reactions that can induce cleavage of the C-C bond between the quaternary carbon and the propyl chain could potentially lead to the formation of the stable triphenylmethyl radical or cation. For instance, under strongly oxidizing or reducing conditions, or via certain radical-mediated pathways, fragmentation could occur. The high stability of the resulting trityl species would be a significant driving force for such a reaction. The trityl cation is a powerful hydride abstractor, a property that is enhanced by electron-withdrawing substituents on the phenyl rings. nih.gov

Aromatic Functionalization and Electrophilic/Nucleophilic Substitutions

The three phenyl rings of the triphenylmethyl group can undergo electrophilic aromatic substitution reactions. firsthope.co.inresearchgate.net The substituent already present on the benzene (B151609) ring determines the position of the incoming electrophile. pharmaguideline.com In the case of this compound, the bulky alkyl substituent (the rest of the molecule) attached to the phenyl rings acts as an ortho, para-directing group. colorado.edu However, due to the significant steric hindrance from the other two phenyl rings and the butanoic acid chain, the para position is overwhelmingly favored for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of triphenylmethane (B1682552) with nitric acid in the presence of sulfuric acid yields nitrated products. firsthope.co.in It is expected that this compound would react similarly, with the electrophile adding primarily to the para position of the phenyl rings. The carboxylic acid group is a deactivating group for electrophilic aromatic substitution, but its effect is transmitted through the aliphatic chain and is therefore weak, leaving the activating effect of the alkyl group as the dominant influence on the phenyl rings of the trityl moiety.

The table below summarizes expected outcomes for electrophilic substitution on the phenyl rings of this compound.

| Reaction | Reagents | Expected Major Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)-4,4-diphenylbutanoic acid | firsthope.co.in |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)-4,4-diphenylbutanoic acid | iptsalipur.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(4-Acylphenyl)-4,4-diphenylbutanoic acid | colorado.edu |

Rearrangement Reactions and Concerted Processes

The sterically hindered nature of this compound, dominated by the bulky trityl group, influences its participation in rearrangement reactions. While specific, unique named rearrangements of this acid are not extensively documented in the literature, its structure allows for predictable transformations based on well-established reaction mechanisms, such as those involving acyl-nitrogen intermediates.

One of the most plausible rearrangement pathways for this compound is the Schmidt reaction . This reaction converts carboxylic acids into primary amines with the loss of one carbon atom as carbon dioxide. wikipedia.orgnumberanalytics.comorganicreactions.org The process is typically conducted using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org The mechanism for a carboxylic acid begins with the formation of an acylium ion, which then reacts with hydrazoic acid to form a protonated acyl azide. wikipedia.orglibretexts.org This intermediate undergoes a rearrangement where the R-group—in this case, the 3,3,3-triphenylpropyl group—migrates from the carbonyl carbon to the adjacent nitrogen atom, with the concurrent expulsion of dinitrogen gas (N₂). wikipedia.org The resulting protonated isocyanate is then hydrolyzed by water to form a carbamic acid, which spontaneously decarboxylates to yield the final amine product. wikipedia.orgorganic-chemistry.org

Applying this to this compound, the expected product would be 3,3,3-triphenylpropylamine. The key step is the concerted migration of the bulky 3,3,3-triphenylpropyl group and the loss of dinitrogen.

Hypothetical Schmidt Reaction of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the carboxylic acid and loss of water to form an acylium ion. | Acylium ion |

| 2 | Nucleophilic attack by hydrazoic acid on the acylium ion. | Protonated acyl azide |

| 3 | Rearrangement with migration of the 3,3,3-triphenylpropyl group and loss of N₂. | Protonated isocyanate |

| 4 | Attack by water on the isocyanate. | Carbamic acid |

| 5 | Decarboxylation of the carbamic acid. | 3,3,3-Triphenylpropylamine |

Oxidative and Reductive Transformations in Organic Media

The reactivity of this compound towards oxidation and reduction is centered on its carboxylic acid functional group and the adjacent methylene (B1212753) groups, influenced by the electronic and steric effects of the terminal trityl moiety.

Oxidative Transformations

A significant oxidative reaction of this compound is its oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄). Research conducted by W. H. Starnes Jr. demonstrated that the products of this reaction are highly dependent on the presence or absence of oxygen. researchgate.net The reaction proceeds via a radical mechanism involving the formation of a 3,3,3-triphenylpropyl radical as a key intermediate. researchgate.net

In the absence of oxygen, the lead tetraacetate oxidation of this compound in benzene at 70°C yields 1,1-diphenylindan as the exclusive product. researchgate.net This outcome suggests an intramolecular cyclization of the intermediate radical. It is proposed that anchimeric assistance from a phenyl group is not a significant factor in this oxidative decarboxylation. researchgate.net

Conversely, when the reaction is carried out in the presence of oxygen, the product landscape changes significantly. Under these conditions, 4,4-diphenylchroman is formed as a major product, indicating that the intermediate radical is trapped by oxygen, leading to a different cyclization pathway. researchgate.net

Oxidative Decarboxylation with Lead Tetraacetate

| Reactant | Oxidizing Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| This compound | Lead Tetraacetate | Benzene, 70°C, absence of O₂ | 1,1-Diphenylindan | researchgate.net |

| This compound | Lead Tetraacetate | Benzene, 70°C, presence of O₂ | 4,4-Diphenylchroman | researchgate.net |

Reductive Transformations

The reduction of the carboxylic acid group in this compound can be effectively achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting carboxylic acids and their derivatives, such as esters, into primary alcohols. numberanalytics.commasterorganicchemistry.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org

The reduction of this compound with LiAlH₄ in an appropriate aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, is expected to yield 4,4,4-triphenyl-1-butanol . ucalgary.caorgosolver.com The mechanism involves the initial deprotonation of the acidic carboxylic proton by a hydride, followed by the nucleophilic addition of hydride to the carbonyl carbon. orgosolver.com This process occurs twice, with an aldehyde as a transient intermediate that is immediately reduced further to the primary alcohol. libretexts.orgucalgary.ca

Reduction of this compound

| Reactant | Reducing Agent | Typical Solvent | Expected Product | Reference |

|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 4,4,4-Triphenyl-1-butanol | numberanalytics.comucalgary.caorgosolver.com |

Strategic Derivatization for Enhanced Research Utility of 4,4,4 Triphenylbutanoic Acid

Preparation of Esters for Reaction Monitoring and Advanced Studies

The esterification of 4,4,4-triphenylbutanoic acid is a fundamental derivatization strategy that converts the carboxylic acid into an ester. This transformation is often employed to enhance the compound's utility in research, for instance, by facilitating reaction monitoring or by altering its properties for specific advanced studies.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed. chemistrysteps.comorganic-chemistry.orglibretexts.org For example, the synthesis of methyl 4,4,4-triphenylbutanoate would involve refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid.

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. chemistrysteps.commasterorganicchemistry.com

Esters of this compound can be valuable tools for reaction monitoring. For instance, the conversion of the acid to its methyl or ethyl ester allows for easier analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), as esters are generally more volatile and less polar than their corresponding carboxylic acids. Furthermore, the formation of specific esters, such as those with chromophoric or fluorophoric alcohols, can enable spectrophotometric or fluorometric monitoring of reaction kinetics or binding events in advanced studies.

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| This compound | Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 4,4,4-triphenylbutanoate |

| This compound | Ethanol | p-TsOH (catalytic) | Reflux, Dean-Stark trap | Ethyl 4,4,4-triphenylbutanoate |

Synthesis of Amides and Other Nitrogen-Containing Derivatives

The synthesis of amides from this compound represents another significant avenue of derivatization. Amide derivatives are of particular interest due to their prevalence in biologically active molecules and their unique chemical properties. The direct reaction between a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

A common strategy for amide synthesis is the use of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate the formation of the amide bond. nih.gov In this process, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide.

Alternatively, this compound can be converted to its more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4,4,4-triphenylbutanoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. This method is often high-yielding but may not be suitable for substrates with sensitive functional groups.

The synthesis of N-substituted amides allows for the introduction of a wide variety of functional groups, which can significantly impact the molecule's properties. For example, the incorporation of different aryl or alkyl groups on the nitrogen atom can influence the compound's lipophilicity, hydrogen bonding capacity, and steric profile.

Table 2: Common Reagents for Amide Synthesis from Carboxylic Acids

| Reagent(s) | Description |

| EDC/HOBt | Carbodiimide coupling reagents that facilitate amide bond formation under mild conditions. nih.gov |

| HATU/DIPEA | A uronium-based coupling reagent often used in peptide synthesis, known for its high efficiency. |

| SOCl₂ or (COCl)₂ | Reagents used to convert the carboxylic acid to its more reactive acyl chloride. |

Introduction of Halogenated and Other Electron-Withdrawing/Donating Groups

The introduction of substituents onto the three phenyl rings of this compound can dramatically alter its electronic properties and, consequently, its reactivity and biological activity. Halogenation and the installation of other electron-withdrawing or electron-donating groups are common strategies to achieve this.

Electrophilic aromatic substitution is the primary method for introducing such groups onto the phenyl rings. The triphenylmethyl group is generally considered to be electron-donating, which would direct incoming electrophiles to the ortho and para positions of the phenyl rings.

Halogenation:

Bromination of the aromatic rings can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). organic-chemistry.org This reaction would likely lead to a mixture of mono-, di-, and poly-brominated products, with substitution occurring at the para positions being sterically favored. The reaction conditions can be controlled to favor the formation of a particular product. For instance, using a milder brominating agent like N-bromosuccinimide (NBS) could offer greater selectivity. organic-chemistry.org

Nitration:

Nitration of the phenyl rings can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgpageplace.demasterorganicchemistry.com This nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic rings. The resulting nitro-substituted derivatives can serve as precursors for the synthesis of other functional groups, such as amino groups, through reduction. The directing effects of the bulky triphenylmethyl group would likely favor substitution at the para positions.

Table 3: Conditions for Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ | para-Bromo substituted derivatives organic-chemistry.org |

| Nitration | HNO₃ / H₂SO₄ | para-Nitro substituted derivatives wikipedia.orgmasterorganicchemistry.com |

The introduction of electron-withdrawing groups like halogens or nitro groups generally increases the acidity of the carboxylic acid and can influence the molecule's interaction with biological targets. Conversely, the introduction of electron-donating groups, such as alkyl or alkoxy groups, would have the opposite effect.

Heterocyclic Annulation and Cyclization Strategies

The structure of this compound, with its carboxylic acid functionality and proximity to the bulky triphenylmethyl group, offers opportunities for intramolecular cyclization reactions to form heterocyclic structures.

One potential cyclization strategy involves the intramolecular Friedel-Crafts acylation. Treatment of this compound with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, could potentially lead to the formation of a six-membered ring. However, the steric hindrance imposed by the three phenyl groups might make the intramolecular attack on one of the phenyl rings challenging. A more plausible scenario would involve the cyclization of a derivative where one of the phenyl rings is activated or where the carboxylic acid is converted to a more reactive species like an acyl chloride.

Another possibility is the formation of a lactone. If a hydroxyl group were introduced at a suitable position on the alkyl chain, an intramolecular Fischer esterification could lead to the formation of a cyclic ester. For example, a hypothetical γ-hydroxy derivative of this compound could cyclize to form a γ-lactone. masterorganicchemistry.comyoutube.com The formation of five- or six-membered lactone rings is generally favored. masterorganicchemistry.comyoutube.com

While specific examples of heterocyclic annulation and cyclization of this compound are not extensively reported, the principles of intramolecular reactions of carboxylic acids suggest that such transformations are theoretically possible and could lead to novel heterocyclic scaffolds with interesting properties.

Table 4: Potential Intramolecular Cyclization Products

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| This compound | Intramolecular Friedel-Crafts Acylation | Tetralone derivative |

| γ-Hydroxy-4,4,4-triphenylbutanoic acid | Intramolecular Fischer Esterification | γ-Lactone derivative masterorganicchemistry.comyoutube.com |

Advanced Spectroscopic and Structural Characterization Techniques for 4,4,4 Triphenylbutanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4,4,4-triphenylbutanoic acid in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the three phenyl groups and the aliphatic protons of the butanoic acid chain. The aromatic region (typically δ 7.0-8.0 ppm) would likely exhibit complex multiplets due to the overlapping signals of the ortho, meta, and para protons of the phenyl rings. The methylene (B1212753) protons (-CH₂-CH₂-COOH) would appear as distinct multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling patterns of these protons would provide valuable information about their chemical environment and connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carboxyl carbon, the quaternary carbon bonded to the three phenyl groups, the methylene carbons, and the aromatic carbons. The chemical shifts of these carbons are indicative of their hybridization and the electronic effects of neighboring atoms.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the butanoic acid chain and within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the three-dimensional conformation of the molecule in solution.

| Technique | Information Obtained | Expected Correlations for this compound |

| ¹H NMR | Proton chemical environments and multiplicities | Signals for aromatic and aliphatic protons. |

| ¹³C NMR | Carbon chemical environments | Signals for carboxyl, quaternary, methylene, and aromatic carbons. |

| COSY | ¹H-¹H scalar couplings | Correlations between adjacent methylene protons and within phenyl rings. |

| HSQC | ¹H-¹³C one-bond correlations | Correlation of each proton to its directly attached carbon. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Correlations from methylene protons to the quaternary carbon and carboxyl carbon. |

| NOESY | Through-space ¹H-¹H proximities | Correlations between protons on the phenyl rings and the aliphatic chain, revealing conformational preferences. |

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in the solid state. Unlike solution NMR, ssNMR can provide information about the different crystalline forms, or polymorphs, of a compound. By analyzing the chemical shifts and line shapes in ssNMR spectra, it is possible to distinguish between different polymorphs, which may exhibit different physical properties. This technique is particularly valuable for characterizing the packing and intermolecular interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. In addition to the molecular ion, mass spectrometry also reveals a series of fragment ions that are formed when the molecule breaks apart in the mass spectrometer. Analysis of these fragmentation patterns can provide valuable structural information.

For this compound, a characteristic fragmentation would be the loss of the carboxyl group (-COOH) as a neutral radical, leading to a prominent peak corresponding to the triphenylmethylbutyl cation. Further fragmentation of the triphenylmethyl group would likely result in the formation of the stable triphenylmethyl cation (trityl cation), which would be observed as a major peak in the mass spectrum. The fragmentation of the butanoic acid chain would also produce a series of characteristic ions.

Table of Expected Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [M]+ | [C₂₂H₂₀O₂]⁺ | - |

| [M-45]+ | [C₂₁H₁₉]⁺ | COOH |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to the conformational state of the molecule.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for:

O-H stretch of the carboxylic acid, typically a broad band in the FT-IR spectrum around 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption in the FT-IR spectrum around 1700-1725 cm⁻¹.

C-H stretches of the aromatic and aliphatic groups, typically in the 2800-3100 cm⁻¹ region.

C=C stretches of the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

C-O stretch of the carboxylic acid, in the 1210-1320 cm⁻¹ region.

Differences in the vibrational spectra can be used to distinguish between different conformers or polymorphs of the compound.

Table of Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | FT-IR, Raman |

| Aromatic/Aliphatic | C-H stretch | 2800-3100 | FT-IR, Raman |

| Aromatic | C=C stretch | 1400-1600 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the phenyl groups. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of three phenyl groups attached to the same carbon atom may lead to some electronic interactions that could influence the position and intensity of these absorption bands. The carboxylic acid group itself does not absorb significantly in the near-UV and visible regions. The UV-Vis spectrum can be used to confirm the presence of the aromatic chromophores and to investigate any electronic conjugation effects within the molecule. For aromatic compounds, typical absorption maxima are observed in the 200-300 nm range. science-softcon.descience-softcon.de

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 4,4,4 Triphenylbutanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used computational method for these investigations.

Optimization of Molecular Geometry and Electronic Structure

A thorough search of scientific literature and chemical databases did not yield any specific studies detailing the optimization of the molecular geometry and electronic structure of 4,4,4-Triphenylbutanoic acid using DFT or other quantum chemical methods. Such a study would theoretically involve the calculation of the molecule's lowest energy conformation, detailing bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide insights into the distribution of electron density and the nature of the chemical bonds within the molecule.

Prediction of Spectroscopic Parameters

Computational methods are often employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. However, no computational studies predicting the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound have been found in the available literature.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies. The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. There are no specific studies in the public domain that detail a conformational analysis or potential energy surface mapping for this compound. Such an analysis would be complex due to the rotational freedom of the three phenyl groups and the single bonds within the butanoic acid chain.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. However, no research articles were identified that specifically model the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. A review of the literature did not uncover any studies that have performed molecular dynamics simulations on this compound to investigate its conformational changes, interactions with solvents, or other dynamic properties.

Structure-Activity Relationship (SAR) Modeling within Defined Chemical Spaces

Structure-Activity Relationship (SAR) modeling is a key component of drug discovery and medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity.

Available research indicates that this compound has been included as part of a series of homologous triphenyl carboxylic acids in studies investigating the inhibition of the human UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme. helsinki.fi This enzyme is involved in the metabolism of various compounds in the body. The general findings from these studies suggest that the inhibitory activity of this series of compounds is related to their structural and steric features. However, a detailed, specific SAR model focusing on this compound and its derivatives within a defined chemical space is not available in the reviewed literature. The existing studies have primarily focused on the broader class of triphenylalkanoic acids rather than a computational SAR analysis of this compound itself.

Despite the existence of this compound as a known chemical entity, there is a significant lack of publicly available research dedicated to its computational and theoretical investigation. The specific details regarding its molecular geometry, electronic structure, spectroscopic parameters, conformational landscape, reaction mechanisms, dynamic behavior, and quantitative structure-activity relationships, as outlined in the requested structure, have not been the subject of published scientific inquiry. The compound is primarily mentioned in the context of broader studies on enzyme inhibition, without a deep dive into its specific computational chemistry. Therefore, a comprehensive article on this subject, based on existing diverse sources, cannot be compiled at this time.

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Multi-Step Organic Syntheses

4,4,4-Triphenylbutanoic acid serves as a valuable intermediate in multi-step organic syntheses, providing a scaffold for the construction of more complex molecules. Its utility is particularly noted in the synthesis of pharmaceutical compounds and other functional organic materials. The triphenylmethyl group offers significant steric bulk, which can direct the stereochemistry of subsequent reactions, while the carboxylic acid moiety provides a reactive handle for a variety of chemical transformations.

A notable example of the application of a closely related derivative is in the synthesis of Sertraline, a widely used antidepressant. A patent describes a process for preparing 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a key intermediate for Sertraline, through a multi-step sequence. google.com While this example does not use this compound directly, it highlights the utility of the 4,4-diarylbutanoic acid framework in pharmaceutical synthesis. The synthesis of such intermediates often involves several steps, including reductions, cyclizations, and functional group manipulations. google.com

The general reactivity of this compound includes esterification of the carboxylic acid, which allows for its incorporation into larger molecules. smolecule.com The bulky triphenylmethyl group can influence the reactivity and selectivity of these transformations. The synthesis of complex organic molecules often relies on a strategic sequence of reactions, and intermediates like this compound provide a stable and versatile platform to build upon. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com

Table 1: Examples of Reactions Involving Carboxylic Acid Intermediates in Multi-Step Synthesis

| Reaction Type | Reagents | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst | Ester | smolecule.com |

| Reduction | LiAlH4, then H2O | Primary Alcohol | youtube.com |

| Conversion to Acid Chloride | SOCl2 or (COCl)2 | Acid Chloride | youtube.com |

| Amide Formation | Amine, Coupling Agent | Amide | youtube.com |

Investigation in Polymer Chemistry as a Monomer or Functional Additive

While direct studies on the application of this compound as a monomer or functional additive in polymer chemistry are not extensively documented in the available literature, its structural features suggest potential uses in these areas. The presence of a carboxylic acid group allows it to be potentially incorporated into polyesters or polyamides through condensation polymerization. The bulky triphenylmethyl group would be expected to impart specific properties to the resulting polymer, such as increased rigidity, thermal stability, and altered solubility.

The incorporation of bulky side groups into polymer chains is a known strategy to modify polymer properties. For instance, triphenylamine-based monomers have been used to synthesize electroactive aromatic poly(amide-imide)s with high glass-transition temperatures and thermal stability. mdpi.com Similarly, polymers containing triphenylphosphine moieties have been explored for their applications in catalysis. chemrxiv.orgrsc.org These examples suggest that a monomer derived from this compound could lead to polymers with unique characteristics.

As a functional additive, this compound or its derivatives could be blended with other polymers to modify their properties. Functional additives are crucial in the plastics industry to enhance performance characteristics such as flame retardancy, UV stability, and mechanical strength. While there is no specific research found on this compound for these applications, the general principles of using organic molecules as functional additives are well-established. For example, triphenyl phosphate is a common flame retardant and plasticizer. The large, non-polar triphenylmethyl group of this compound could potentially enhance the hydrophobicity and compatibility of the additive with certain polymer matrices.

Further research would be needed to fully explore the potential of this compound in polymer chemistry.

Contribution to Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. wikipedia.org this compound, with its combination of a polar carboxylic acid group and a large, non-polar triphenylmethyl group, possesses the necessary functionalities to participate in self-assembly and molecular recognition processes.

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or framework of a larger "host" molecule. wikipedia.org While specific host-guest systems involving this compound as either the host or the guest are not prominently reported, the principles of aromatic carboxylic acid complexation are well-studied. Aromatic carboxylic acids can act as guests, binding within the cavities of host molecules like cyclodextrins through a combination of hydrophobic and hydrogen-bonding interactions. rsc.orgnih.govacs.org The bulky triphenylmethyl group of this compound would likely play a significant role in the selectivity and stability of such complexes, favoring hosts with large, hydrophobic cavities.

The self-assembly of molecules into well-defined supramolecular structures is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, capable of forming dimers or extended hydrogen-bonded networks. nih.gov The three phenyl rings of the triphenylmethyl group can participate in π-π stacking interactions with other aromatic molecules.

The combination of these interactions can lead to the formation of complex, self-assembled architectures. The triphenylmethane (B1682552) scaffold itself has been utilized in the design of molecules for molecular recognition. For example, triphenylmethane dyes have been shown to bind to specific biological structures through non-covalent interactions. nih.gov The defined three-dimensional structure of the triphenylmethyl group can create specific binding pockets, leading to selective recognition of guest molecules.

Table 2: Key Non-Covalent Interactions in Supramolecular Chemistry

| Interaction Type | Description | Potential Role of this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The carboxylic acid group can form strong hydrogen bonds, driving self-assembly. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The three phenyl rings can engage in π-π stacking with other aromatic systems. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The large triphenylmethyl group contributes significantly to van der Waals interactions. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The triphenylmethyl group is highly hydrophobic, promoting aggregation in polar solvents. |

Exploration as a Ligand in Coordination Chemistry and Metal Complex Formation

The carboxylic acid functionality of this compound makes it a potential ligand for coordination to metal ions. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions.

While there is a lack of specific literature detailing the synthesis and characterization of metal complexes with this compound, the general principles of synthesizing metal-carboxylate complexes are well-established. Typically, the synthesis involves the reaction of a metal salt with the carboxylic acid ligand in a suitable solvent. The resulting metal complexes can be characterized by a variety of techniques to determine their structure and properties.

Table 3: Common Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

| Infrared (IR) Spectroscopy | Gives information about the coordination mode of the carboxylate group by observing the stretching frequencies of the C=O and C-O bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure and environment of the ligand in solution. |

| UV-Visible Spectroscopy | Can provide information about the electronic structure of the metal ion in the complex. |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion. |

Catalytic Properties of Metal Complexes Derived from this compound

Extensive research into the catalytic applications of metal complexes has revealed the significant influence of ligand architecture on catalytic activity and selectivity. The steric and electronic properties of ligands play a crucial role in determining the efficacy of a metal catalyst in various chemical transformations. While a wide array of metal-ligand systems have been explored for their catalytic potential, there is currently a notable absence of published research specifically detailing the catalytic properties of metal complexes derived from this compound.

The bulky triphenylmethyl group at the γ-position of this compound suggests that its metal complexes would possess unique steric attributes. Such steric hindrance can be advantageous in catalysis, potentially influencing substrate selectivity and promoting asymmetric induction in certain reactions. However, without experimental data or theoretical studies, any discussion on the catalytic behavior of these specific complexes remains speculative.

For context, metal complexes incorporating other sterically demanding carboxylate ligands have been investigated in various catalytic applications. For instance, rhodium carboxylate complexes with bulky chiral arylacetate ligands have demonstrated high enantioselectivity in carbene transfer reactions, including C-H insertion and cyclopropanation. Similarly, coordination polymers constructed from a triphenyl-tricarboxylic acid have been shown to act as efficient heterogeneous catalysts in Knoevenagel condensation reactions researchgate.net. These examples highlight the potential for bulky ligands to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction.

Furthermore, the general field of transition metal carboxylate complexes is vast, with applications ranging from industrial oxidation processes to fine chemical synthesis. The coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging) can significantly impact the stability and reactivity of the resulting metal complex.

Despite the intriguing structural features of this compound as a potential ligand, a comprehensive search of the scientific literature did not yield any studies focused on the synthesis and catalytic evaluation of its corresponding metal complexes. Therefore, a detailed analysis of their catalytic properties, including specific reaction types, efficiency, and mechanisms, cannot be provided at this time. Future research in this area would be necessary to elucidate the potential of these compounds as catalysts in chemical synthesis and materials science.

Advanced Analytical Methodologies and Method Development for Research Purposes

Chromatographic Separation Techniques

Chromatographic techniques are central to the analytical workflow for 4,4,4-Triphenylbutanoic acid, enabling the separation of the target analyte from impurities, starting materials, and potential isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. basicmedicalkey.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. vcu.edu The purity of a sample is determined by comparing the peak area of the main compound to the total area of all detected peaks.

For the separation of potential stereoisomers of this compound, chiral HPLC or careful optimization of RP-HPLC methods can be employed. nih.gov Method development for isomer separation often involves screening different columns and mobile phase compositions to achieve baseline resolution. nih.gov Adjusting mobile phase parameters such as pH, organic modifier content, and the use of additives can significantly influence the separation of closely related compounds. vcu.edunih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for separation. chromatographyonline.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) | Elutes the compound from the column. Acid modifier suppresses ionization of the carboxylic acid group for better peak shape. vcu.edunih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. nih.gov |

| Detection | UV at ~220-260 nm | The phenyl groups provide strong UV absorbance for sensitive detection. nih.govnih.gov |

| Column Temp. | 25-35 °C | Ensures reproducible retention times. nih.gov |

| Injection Vol. | 5-20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov However, this compound, being a carboxylic acid, has low volatility and can exhibit poor peak shape due to its polarity and tendency to adsorb on the column. Therefore, derivatization is typically required to convert the carboxylic acid group into a more volatile and less polar ester or silyl (B83357) ester. nih.govresearchgate.net Common derivatizing agents include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or esterifying agents like methanol with an acid catalyst.

Once derivatized, GC can be effectively used for:

Reaction Monitoring: Tracking the progress of the synthesis of this compound by observing the disappearance of starting materials and the appearance of the derivatized product.

Impurity Profiling: Detecting volatile or semi-volatile impurities that may be present in the starting materials or formed as byproducts during the reaction. thermofisher.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced specificity and sensitivity, making them indispensable for analyzing complex mixtures.

GC-MS and LC-MS for Identification and Quantification

Combining chromatography with mass spectrometry (MS) allows for both the separation and definitive identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of this compound. nih.gov It does not require derivatization, as the compound can be readily ionized in the MS source, typically using electrospray ionization (ESI) in negative mode to form the [M-H]⁻ ion. nih.govmdpi.com LC-MS is used to:

Confirm Identity: The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity.

Identify Impurities: Unknown peaks in the chromatogram can be identified by their mass spectra and fragmentation patterns. rsc.org

Quantify the Compound: Using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), LC-MS offers high sensitivity and selectivity for quantifying the compound in complex matrices. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization, provides high chromatographic resolution and structural information from the electron ionization (EI) mass spectra. thermofisher.com The fragmentation pattern in the mass spectrum serves as a "fingerprint" that can be used to identify the compound and elucidate the structure of unknown impurities. researchgate.netlcms.cz

Table 2: Typical Mass Spectrometry Parameters for this compound Analysis

| Parameter | LC-MS Setting | GC-MS Setting |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electron Ionization (EI) |

| Scan Mode | Full Scan for identification; SIM/MRM for quantification | Full Scan for identification; SIM for quantification |

| Precursor Ion (LC-MS) | [M-H]⁻ | N/A |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, TOF, Ion Trap |

| Collision Energy (for MS/MS) | Optimized for fragmentation of precursor ion | N/A (fragmentation inherent to EI) |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Analytes

Capillary Electrophoresis (CE) separates molecules based on their charge and size in an electric field. nih.gov As a carboxylic acid, this compound is charged at neutral or basic pH, making it suitable for CE analysis. Coupling CE with MS provides a powerful tool for analyzing polar and charged compounds, often with high efficiency and minimal sample consumption. nih.govnih.gov

CE-MS can be particularly advantageous when dealing with complex aqueous matrices where other chromatographic techniques might suffer from interferences. nih.gov While not as common as LC-MS, CE-MS offers an orthogonal separation mechanism that can be valuable for confirming purity or analyzing specific sample types. researchgate.netnih.gov Derivatization can also be employed in CE-MS to introduce a permanent charge, which can enhance separation and detection sensitivity. nih.gov

Development and Validation of Analytical Methods for Research Scale

For research purposes, the development and validation of analytical methods ensure that the data generated are reliable, accurate, and reproducible. researchgate.netincdecoind.ro This process involves systematically optimizing the analytical conditions and then challenging the method to demonstrate its suitability. semanticscholar.orgnih.gov

The key steps in method development and validation include:

Method Development: This involves selecting the appropriate technique (e.g., HPLC, LC-MS) and optimizing parameters such as the column, mobile phase, flow rate, and detector settings to achieve the desired separation and sensitivity for this compound. nih.govresearchgate.net

Method Validation: The optimized method is then subjected to a series of tests to verify its performance characteristics. nih.govnih.gov For a research-scale method, this typically includes evaluating specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 3: Key Validation Parameters for a Research-Scale Analytical Method

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis, no interfering peaks at the analyte's retention time. researchgate.net |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. nih.gov |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) within acceptable limits (e.g., <15%). nih.govnih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples within an acceptable range (e.g., 85-115%). nih.govnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ~3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. nih.gov |

Advanced Titrimetric Methods for Carboxylic Acid Quantification

The precise quantification of carboxylic acids is a fundamental requirement in various fields of chemical research and industrial quality control. For sterically hindered molecules such as this compound, classical aqueous titration methods often fall short due to issues with solubility and the steric hindrance around the carboxylic group, which can impede the reaction with the titrant. Consequently, advanced titrimetric methodologies are employed to achieve accurate and reproducible results. These methods often involve non-aqueous solvents and sophisticated endpoint detection techniques.

Non-aqueous titration is a highly effective technique for the analysis of weak acids and substances that are insoluble in water. digicollections.nettubitak.gov.trscribd.com By using a non-aqueous solvent, the acidic or basic properties of a substance can be enhanced, leading to a sharper and more easily detectable endpoint. scribd.com For a bulky molecule like this compound, dissolving it in a suitable organic solvent overcomes the solubility issue and allows for a more complete reaction with the titrant.

Potentiometric titration is a preferred method for endpoint detection in non-aqueous titrations, as it relies on the measurement of the potential difference between two electrodes, which is not affected by the color or turbidity of the sample solution. capes.gov.brmetrohm.com This is particularly advantageous when dealing with complex sample matrices. The endpoint is identified by a sharp change in the measured potential upon the addition of the titrant.

Method Development for this compound Quantification

The development of a robust titrimetric method for the quantification of this compound involves several key considerations:

Solvent Selection: A crucial step is the selection of an appropriate non-aqueous solvent that can dissolve the analyte and enhance its acidic properties. Solvents such as acetone, methanol, or a mixture of toluene (B28343) and methanol are often considered. The choice of solvent can significantly influence the shape of the titration curve and the sharpness of the endpoint.

Titrant Selection and Standardization: A strong base, typically a solution of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in a suitable organic solvent, is commonly used as the titrant for the analysis of weak acids in non-aqueous media. digicollections.nettubitak.gov.trnih.gov The titrant must be accurately standardized against a primary standard, such as benzoic acid, to ensure the accuracy of the results. tubitak.gov.tr

Electrode System: A combination glass pH electrode or a specialized electrode for non-aqueous titrations is used as the indicator electrode. A reference electrode, such as a silver/silver chloride (Ag/AgCl) electrode, completes the electrochemical cell. metrohm.com

Endpoint Determination: The equivalence point is determined from the potentiometric titration curve by identifying the point of maximum inflection. This can be done by analyzing the first or second derivative of the titration curve. metrohm.com

Detailed Research Findings and Method Validation